(2S)-2-(1-adamantyl)-2-aminoacetic acid
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Overview
Description
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid is a chiral amino acid derivative featuring an adamantane moiety. Adamantane is a bulky, rigid, and lipophilic structure that imparts unique properties to the compound, making it of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Adamantan-1-yl)-2-aminoacetic acid typically involves the use of adamantane derivatives as starting materials. One common method includes the alkylation of adamantane with glycine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired amino acid .
Industrial Production Methods
Industrial production of (S)-2-(Adamantan-1-yl)-2-aminoacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the amino group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the adamantane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated adamantane derivatives, reduced amino acid derivatives, and substituted adamantane compounds .
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(Adamantan-1-yl)-2-aminoacetic acid is used as a building block for the synthesis of conformationally restricted peptidomimetics. Its rigid structure helps in designing molecules with specific spatial arrangements .
Biology
The compound is studied for its potential biological activities, including antiviral and antibacterial properties. Its unique structure allows it to interact with biological targets in a specific manner .
Medicine
In medicinal chemistry, (S)-2-(Adamantan-1-yl)-2-aminoacetic acid is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising compound for therapeutic applications .
Industry
The compound finds applications in the development of advanced materials, including polymers and coatings. Its rigid and bulky structure imparts desirable properties such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (S)-2-(Adamantan-1-yl)-2-aminoacetic acid involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The amino acid component can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantane core structure.
Amino acid derivatives: Compounds such as N-adamantylglycine and N-adamantylalanine are structurally related.
Uniqueness
(S)-2-(Adamantan-1-yl)-2-aminoacetic acid is unique due to its combination of the adamantane moiety with an amino acid structure. This dual functionality imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
95853-35-3 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
(2S)-2-(1-adamantyl)-2-aminoacetic acid |
InChI |
InChI=1S/C12H19NO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6,13H2,(H,14,15)/t7?,8?,9?,10-,12?/m1/s1 |
InChI Key |
NJRFVURYVWPLKB-PZLWRYNDSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N |
Origin of Product |
United States |
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